molecular formula C18H18N2 B14126220 6-(Piperidin-1-yl)phenanthridine

6-(Piperidin-1-yl)phenanthridine

Cat. No.: B14126220
M. Wt: 262.3 g/mol
InChI Key: CRPZJMIZBLMWCK-UHFFFAOYSA-N
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Description

6-(Piperidin-1-yl)phenanthridine is a heterocyclic compound that features a phenanthridine core substituted with a piperidine ring at the 6-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Piperidin-1-yl)phenanthridine typically involves the reaction of phenanthridine with piperidine under specific conditions. One common method includes dissolving phenanthridine in a solvent such as dimethylformamide (DMF) and adding piperidine. The mixture is then heated to facilitate the reaction, resulting in the formation of this compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Solvent recovery and recycling are also crucial in industrial settings to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions: 6-(Piperidin-1-yl)phenanthridine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides.

Major Products:

    Oxidation: Phenanthridine derivatives with oxidized functional groups.

    Reduction: Reduced forms of the phenanthridine core.

    Substitution: Substituted phenanthridine derivatives with various functional groups.

Scientific Research Applications

6-(Piperidin-1-yl)phenanthridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(Piperidin-1-yl)phenanthridine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

  • 6-(4-(Pyrazine-2-carbonyl)piperazine-1-yl)phenanthridine
  • 6-(4-(Pyridin-2-yl)piperazin-1-yl)phenanthridine

Comparison: 6-(Piperidin-1-yl)phenanthridine is unique due to its specific substitution pattern and the presence of the piperidine ring. This structural feature can influence its biological activity and chemical reactivity, making it distinct from other similar compounds .

Properties

Molecular Formula

C18H18N2

Molecular Weight

262.3 g/mol

IUPAC Name

6-piperidin-1-ylphenanthridine

InChI

InChI=1S/C18H18N2/c1-6-12-20(13-7-1)18-16-10-3-2-8-14(16)15-9-4-5-11-17(15)19-18/h2-5,8-11H,1,6-7,12-13H2

InChI Key

CRPZJMIZBLMWCK-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=NC3=CC=CC=C3C4=CC=CC=C42

Origin of Product

United States

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